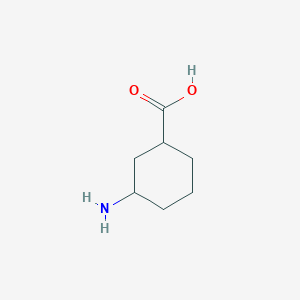

3-Aminocyclohexanecarboxylic acid

Descripción general

Descripción

3-Aminocyclohexanecarboxylic acid, with the chemical formula C7H13NO2, is a compound characterized by its amino and carboxylic acid functional groups . This white crystalline solid is known for its role as a building block in organic synthesis and is commonly used in the production of pharmaceuticals and agrochemicals . Its unique structure and properties make it a valuable component in the development of new therapeutic agents and chemical intermediates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminocyclohexanecarboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of the appropriate aromatic or cyclohexene derivatives in the presence of catalysts such as Raney nickel . This method yields a mixture of cis- and trans-isomers, which can be separated by recrystallization .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the hydrogenation of the corresponding acids under controlled conditions. The use of high-pressure hydrogenation and specific catalysts ensures high yields and purity of the desired isomers .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of its amino and carboxylic acid functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., ammonia, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been reported to competitively inhibit the transport of gamma-aminobutyric acid (GABA) in neuronal cells . This inhibition affects the GABAergic system, which plays a crucial role in neurotransmission and synaptic function.

Comparación Con Compuestos Similares

- 4-Aminocyclohexanecarboxylic acid

- Cyclohexylamine

- Cyclohexanecarboxylic acid

Comparison: Compared to similar compounds, 3-aminocyclohexanecarboxylic acid is unique due to its specific structural configuration and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities. For example, its ability to inhibit GABA transport is not commonly observed in other related compounds .

Actividad Biológica

3-Aminocyclohexanecarboxylic acid (ACHC) is a β-amino acid that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of ACHC, highlighting its pharmacological effects, mechanisms of action, and applications in peptide synthesis.

Chemical Structure and Properties

ACHC is characterized by its cyclohexane ring structure with an amino group and a carboxylic acid group. Its empirical formula is CHNO, with a molecular weight of 143.18 g/mol. The presence of the cyclohexane ring imparts conformational flexibility, which is crucial for its interactions with biological targets.

1. Inhibition of GABA Transport

One of the notable biological activities of ACHC is its ability to inhibit GABA (gamma-aminobutyric acid) transport. Research indicates that ACHC acts as a substrate analogue for GABA transporters, effectively inhibiting sodium- and chloride-coupled GABA transport mechanisms. This inhibition suggests potential applications in modulating neurotransmitter systems, particularly in conditions related to anxiety and epilepsy .

2. Peptide Synthesis and Applications

ACHC has been incorporated into various peptide structures, enhancing their stability and bioactivity. For instance, studies have shown that dipeptides containing ACHC exhibit improved binding affinities to opioid receptors compared to their natural counterparts. This property makes ACHC a valuable building block for designing peptidomimetics with enhanced pharmacological profiles .

3. Analogue Development

The development of ACHC analogues has been explored extensively. For example, the introduction of hydroxyl or other functional groups at specific positions on the cyclohexane ring has been shown to alter the pharmacokinetics and pharmacodynamics of peptides derived from ACHC. These modifications can lead to compounds with improved therapeutic efficacy or reduced side effects .

Case Study 1: Endomorphin-2 Analogues

A significant study investigated the pharmacological properties of a tritiated endomorphin-2 analogue where proline was substituted with ACHC. This analogue demonstrated high specific radioactivity and affinity for μ-opioid receptors, suggesting that ACHC can effectively mimic proline's role in peptide structures while enhancing receptor interactions .

Case Study 2: Neurotransmitter Modulation

In another study, the effects of ACHC on neurotransmitter uptake were examined using synaptosomal preparations from human CNS tissues. Results indicated that ACHC could modulate glycine uptake alongside GABA, further supporting its role as a significant player in neurotransmission regulation .

Research Findings

The following table summarizes key research findings related to the biological activity of ACHC:

Propiedades

IUPAC Name |

3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337826, DTXSID50901270 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-50-9, 34583-99-8 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Aminocyclohexanecarboxylic acid acts as a potent inhibitor of GABA transporters, particularly those found on neurons. [] These transporters are responsible for removing GABA from the synaptic cleft, thus terminating its signaling. By blocking these transporters, ACHC effectively increases the concentration of GABA in the synapse, prolonging its inhibitory effects. [] While ACHC itself does not activate GABA receptors, its ability to modulate GABAergic transmission has implications for various neurological processes.

A: this compound is a cyclic amino acid containing a cyclohexane ring with an amine group and a carboxylic acid group attached. While spectroscopic data is not explicitly provided in the provided papers, its structure has been confirmed through methods like 1H NMR, 13C NMR, IR, and ESI-HR-MS. []

A: Research has focused on distinguishing the different stereoisomers of this compound. Notably, the (1S,3R) isomer demonstrated significant potency as an inhibitor of GABA uptake in rat brain slices, comparable to GABA itself. [] Conversely, the (1R,3S) isomer exhibited notably lower potency, highlighting the importance of stereochemistry in biological activity. []

A: Yes, researchers have successfully employed nitrilases to synthesize five and six-membered carbocyclic gamma-amino acids, including ACHC, in high enantiomeric purity. [] These enzymes demonstrate a notable preference for cis-isomers, achieving up to 99% enantiomeric excess (ee). [] This biocatalytic approach allows for the efficient production of specific stereoisomers, crucial for understanding their distinct biological properties and therapeutic potential.

A: Yes, this compound has been investigated for its self-assembling properties, particularly in the formation of peptide nanotubes. Research suggests that cyclic peptides incorporating this compound can self-assemble into nanotubular structures, potentially due to hydrogen bonding interactions between the peptide units. [, ] These self-assembled peptide nanotubes have shown potential for applications like drug delivery and material science. []

A: Studies have revealed that this compound is taken up primarily by neurons in the central nervous system. [, , ] This selective uptake suggests that it interacts specifically with neuronal GABA transporters, further supporting its use as a tool to study GABAergic neurotransmission.

A: Yes, research utilizing synaptosomes prepared from postmortem human brain tissue demonstrated the sodium-dependent, high-affinity uptake of both GABA and this compound. [, ] This indicates the presence of functional GABA transporters in the human brain and further validates the use of ACHC as a pharmacological tool in studying these transporters.

A: While this compound is a valuable tool, other compounds are also used to study GABA transport. Beta-alanine, for instance, has been identified as a selective inhibitor of a specific subtype of GABA transporter, referred to as GAT-B. [] This differentiation between ACHC-sensitive (GAT-A) and beta-alanine-sensitive (GAT-B) transporters highlights the diversity of GABA transporters and the need for diverse pharmacological tools to study them. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.